5-Fluoro-1,2-benzoxazole-3-carboxylic acid
Overview
Description
5-Fluoro-1,2-benzoxazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4FNO3 and a molecular weight of 181.12 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4FNO3/c9-4-1-2-6-5 (3-4)7 (8 (11)12)10-13-6/h1-3H, (H,11,12) .Chemical Reactions Analysis
Benzoxazoles, including this compound, have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 181.12 .Scientific Research Applications
Molecular Synthesis and Biological Evaluation
- Compounds related to 5-Fluoro-1,2-benzoxazole-3-carboxylic acid, such as 2-halogenatedphenyl benzoxazole-5-carboxylic acids, have been designed and synthesized due to the significance of the presence of halogen in increasing the number of marketed halogenated drugs and the importance of benzoxazoles. These compounds, including their methyl esters, were screened for anti-inflammatory activity and cytotoxicity. One particular compound exhibited significant anti-inflammatory activity, comparable to standard drugs. Another showed excellent cytotoxic activity against certain human prostate carcinoma epithelial cell lines. Molecular docking analysis revealed good binding interactions with biochemical targets like Cyclooxygenase-2 and aldo-keto reductase IC3 (Thakral et al., 2022).
Fluorescent Probe Development
- Derivatives of benzoxazole, such as 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, have been developed and applied as fluorescent probes. These probes are sensitive to pH changes and selective in detecting specific metal cations like magnesium and zinc. The high sensitivity and selectivity are attributed to the high acidity of the fluorophenol moiety in the compounds (Tanaka et al., 2001).
Synthetic Route for Amino Acids
- This compound derivatives have been used in synthetic routes for alpha-trifluoromethyl substituted aromatic and heteroaromatic amino acids. A key step in these syntheses is a 1,3 shift of a benzyl group, demonstrating that 5-fluoro-4-trifluoromethyl-1,3-oxazole is a synthetic equivalent for specific amino acids (Burger et al., 2006).
Development of Antimicrobial Agents
- Novel benzoxazole-based 1,3,4-oxadiazoles have been synthesized using benzoxazole-2-carboxylic acid as raw material. These compounds were screened for antimicrobial activity against various Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Vodela et al., 2013).
Vibrational Spectroscopic Studies and Quantum Chemistry
- Vibrational spectroscopic studies and quantum chemistry codes have been used to examine compounds like 5-nitro-2-(p-fluorophenyl)benzoxazole. This approach provides insights into the vibrational frequencies, infrared, and Raman intensities of such compounds, which are critical for understanding their physical and chemical properties (Mary et al., 2008).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
5-Fluoro-1,2-benzoxazole-3-carboxylic acid primarily targets various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These targets play a crucial role in the pathway of cancer formation and proliferation .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been observed to inhibit Erk and Akt phosphorylation in certain cell lines . The presence of fluorine in the compound significantly affects its drug capacity, related to the clearance of the drug, distribution of the drug, and intensity of drug metabolism .
Biochemical Pathways
The affected pathways primarily involve those of cancer formation and proliferation . The compound’s interaction with its targets leads to changes in these pathways, potentially inhibiting the growth and spread of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of key enzymes and proteins involved in cancer formation and proliferation . This can lead to a reduction in the growth and spread of cancer cells .
properties
IUPAC Name |
5-fluoro-1,2-benzoxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIKIZJWOLGNSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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